Rebamipide-d4

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

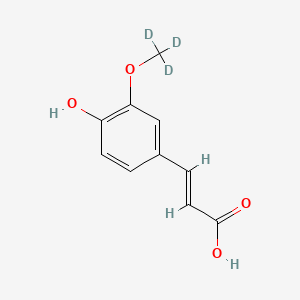

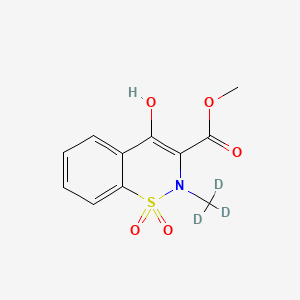

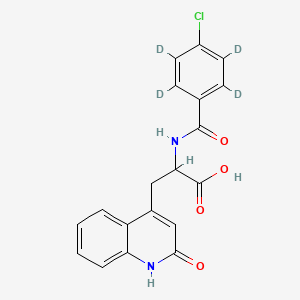

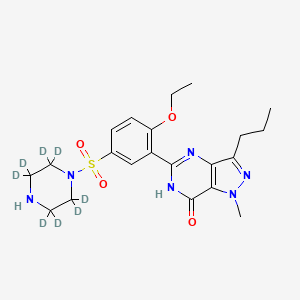

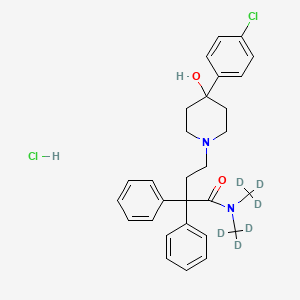

雷贝拉明-d4是雷贝拉明的一种氘代形式,雷贝拉明是一种胃保护剂,主要用于治疗胃炎和保护胃黏膜。 该化合物通常用作气相色谱-质谱法 (GC-MS) 或液相色谱-质谱法 (LC-MS) 定量雷贝拉明的内标 。 雷贝拉明本身以其增强粘液分泌和调节炎症的能力而闻名,使其在治疗消化性溃疡病和其他胃肠道疾病方面具有价值 .

科学研究应用

雷贝拉明-d4在科学研究中具有广泛的应用,包括:

化学: 用作分析化学中定量各种样品中雷贝拉明的内标。

生物学: 研究其对生物系统中粘液分泌和炎症调节的影响。

医学: 研究其在治疗胃肠道疾病(包括消化性溃疡病和胃炎)中的潜在治疗作用。

作用机制

雷贝拉明-d4通过多种机制发挥作用:

粘液分泌: 该化合物增强胃黏膜中粘液(一种保护性糖蛋白)的分泌。

炎症调节: 雷贝拉明-d4通过抑制炎症细胞因子和活性氧的产生来调节炎症。

生化分析

Biochemical Properties

Rebamipide-d4 interacts with various biomolecules in the body. It is known to stimulate the synthesis of prostaglandin and mucus glycoprotein, and inhibit reactive oxygen species, inflammatory cytokines, chemokines, and neutrophil activation . These interactions play a crucial role in its biochemical reactions .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It exerts a positive effect on the digestive epithelial barrier by reinforcing its integrity in normal and inflammatory conditions, and by normalizing the macromolecular transport across this barrier . It also increases the production of mucin 16 in stratified corneal epithelial cells .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It accelerates and improves the quality of ulcer healing and reduces ulcer recurrence rate . It also neutralizes lipid peroxidation, improves blood supply to the mucosa, maintains the epithelial barrier by repairing tight cell junctions, and has an antagonistic effect against the colonization activity of Helicobacter pylori .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound shows changes in its effects over time. It has been found to be stable and does not degrade easily . Long-term effects on cellular function observed in in vitro or in vivo studies include its ability to enhance secretory function and modulate inflammation .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. It has been shown to enhance secretory function and modulate inflammation in animal disease models at certain dosages

Metabolic Pathways

Considering its parent compound Rebamipide, it is likely to be involved in pathways related to prostaglandin synthesis and inflammation modulation .

Transport and Distribution

准备方法

合成路线和反应条件

雷贝拉明-d4的制备涉及将氘原子掺入雷贝拉明分子中。这可以通过多种合成路线实现,包括:

氢-氘交换: 该方法涉及使用氘代溶剂和催化剂将雷贝拉明分子中的氢原子与氘原子交换。

氘代试剂: 合成也可以使用氘代试剂进行,这些试剂在反应过程中将氘原子引入分子中。

工业生产方法

雷贝拉明-d4的工业生产通常涉及使用优化的反应条件进行大规模合成,以确保高产率和纯度。 该过程可能包括重结晶、纯化和质量控制等步骤,以满足行业标准 .

化学反应分析

反应类型

雷贝拉明-d4会发生多种化学反应,包括:

氧化: 该化合物可以使用过氧化氢或高锰酸钾等氧化剂氧化。

还原: 还原反应可以使用硼氢化钠或氢化铝锂等还原剂进行。

取代: 取代反应涉及使用卤素或烷基化剂等试剂将分子中的官能团替换为其他基团。

常用试剂和条件

氧化: 过氧化氢、高锰酸钾和其他氧化剂。

还原: 硼氢化钠、氢化铝锂和其他还原剂。

取代: 卤素、烷基化剂和其他取代试剂。

主要产物

从这些反应中形成的主要产物取决于所使用的特定试剂和条件。 例如,氧化可能产生雷贝拉明-d4的氧化衍生物,而还原可能产生化合物的还原形式 .

相似化合物的比较

属性

IUPAC Name |

2-[(4-chloro-2,3,5,6-tetradeuteriobenzoyl)amino]-3-(2-oxo-1H-quinolin-4-yl)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15ClN2O4/c20-13-7-5-11(6-8-13)18(24)22-16(19(25)26)9-12-10-17(23)21-15-4-2-1-3-14(12)15/h1-8,10,16H,9H2,(H,21,23)(H,22,24)(H,25,26)/i5D,6D,7D,8D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALLWOAVDORUJLA-KDWZCNHSSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC(=O)N2)CC(C(=O)O)NC(=O)C3=CC=C(C=C3)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1C(=O)NC(CC2=CC(=O)NC3=CC=CC=C32)C(=O)O)[2H])[2H])Cl)[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15ClN2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

A: Rebamipide-d4 was employed as an internal standard in a liquid chromatography-tandem mass spectrometry (LC-MS) method for quantifying rebamipide in human plasma []. The use of an isotope-labeled internal standard like this compound is crucial in LC-MS analysis to correct for variations during sample preparation and ionization, thus enhancing the accuracy and precision of the quantification.

A: The LC-MS method utilizing this compound was validated for linearity, precision, and accuracy []. The method demonstrated good linearity (R² > 0.990) within the tested concentration range (1-800 ng/mL). Additionally, both intra- and inter-batch precision, expressed as coefficient of variation (CV%), were below 15%, indicating acceptable reproducibility of the method.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(S)-1-(3,4-Dihydro-2H-benzo[1,4]oxazin-6-YL)-ethanamine](/img/structure/B562595.png)